molecular formula C13H24N2O2 B1481133 Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone CAS No. 2098047-89-1

Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone

Cat. No. B1481133
CAS RN: 2098047-89-1
M. Wt: 240.34 g/mol
InChI Key: AALBDTORFULVFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It contains an azetidine ring, which is a four-membered cyclic amine, along with a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Catalytic Asymmetric Addition

Azetidinones have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, showing high enantioselectivity. The study demonstrates the potential of azetidine-based backbones for asymmetric induction, highlighting the significant role of bulky groups in enantioselectivities (Wang et al., 2008).

Ring Transformation and Synthesis

Research on 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones explored their potential as intermediates in synthesizing highly functionalized compounds. These studies revealed novel pathways for ring transformation, contributing to the synthesis of diverse chemical structures (Dejaegher & de Kimpe, 2004).

Antileishmanial Agents

Azetidinones have been synthesized and evaluated for antileishmanial activity, demonstrating significant potential. The transformation of methyleneamines to azetidin-2-ones improved anti-parasitic activity, with some compounds showing comparable activity to amphotericin B, a clinically used antileishmanial drug (Singh et al., 2012).

Enzymatic Resolution and Inhibitor Synthesis

Azetidinones have been synthesized as part of a convergent synthesis approach for potent enzyme inhibitors. This includes the novel enantioselective synthesis of key intermediates, demonstrating the utility of azetidinones in the development of pharmaceutical agents (Cvetovich et al., 1996).

Glutathione-Conjugated Metabolism

Studies have explored the metabolism of azetidinone-containing compounds, identifying glutathione-conjugated metabolites. This research contributes to understanding the metabolic pathways of azetidinone derivatives, highlighting the role of glutathione transferases in catalyzing direct conjugation pathways without prior substrate bioactivation (Li et al., 2019).

properties

IUPAC Name

azetidin-3-yl-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-17-10-13(2)4-6-15(7-5-13)12(16)11-8-14-9-11/h11,14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBDTORFULVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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